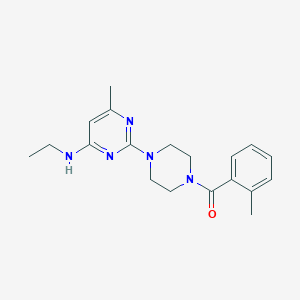
(4-(4-(Ethylamino)-6-methylpyrimidin-2-yl)piperazin-1-yl)(o-tolyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-(4-(Ethylamino)-6-methylpyrimidin-2-yl)piperazin-1-yl)(o-tolyl)methanone, also known as EMP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of (4-(4-(Ethylamino)-6-methylpyrimidin-2-yl)piperazin-1-yl)(o-tolyl)methanone is not fully understood, but it is believed to work by inhibiting the activity of PDE-5. This inhibition leads to an increase in the levels of cyclic guanosine monophosphate (cGMP) in the body, which in turn causes relaxation of smooth muscle cells and increased blood flow to certain areas of the body.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. It has been found to inhibit the growth of cancer cells by inducing apoptosis, which is a process of programmed cell death. This compound has also been shown to inhibit the replication of certain viruses by interfering with their ability to bind to host cells. In addition, this compound has been found to exhibit antifungal activity by disrupting the integrity of fungal cell walls.
Advantages and Limitations for Lab Experiments
(4-(4-(Ethylamino)-6-methylpyrimidin-2-yl)piperazin-1-yl)(o-tolyl)methanone has several advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized and purified. It is also soluble in a range of solvents, making it easy to use in a variety of experimental setups. However, this compound has some limitations, such as its potential toxicity and the need for further studies to fully understand its mechanism of action.
Future Directions
There are several future directions for the study of (4-(4-(Ethylamino)-6-methylpyrimidin-2-yl)piperazin-1-yl)(o-tolyl)methanone. One potential area of research is its use as a potential treatment for viral infections, such as COVID-19. Another area of research is its potential use as a treatment for various types of cancer. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential side effects.
Conclusion:
In conclusion, this compound is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. It has been found to exhibit antiviral, anticancer, and antifungal properties and has potential use as an inhibitor of PDE-5. While further studies are needed to fully understand its mechanism of action and potential side effects, this compound has several advantages for use in lab experiments and holds promise for future research.
Synthesis Methods
The synthesis of (4-(4-(Ethylamino)-6-methylpyrimidin-2-yl)piperazin-1-yl)(o-tolyl)methanone involves the reaction of 4-(4-(ethylamino)-6-methylpyrimidin-2-yl)piperazine with o-tolyl isocyanate in the presence of a suitable solvent. The reaction is carried out at a specific temperature and pressure to obtain the desired product. The purity of the product can be improved by recrystallization or chromatography.
Scientific Research Applications
(4-(4-(Ethylamino)-6-methylpyrimidin-2-yl)piperazin-1-yl)(o-tolyl)methanone has been extensively studied for its potential applications in various fields of scientific research. It has been found to exhibit antiviral, anticancer, and antifungal properties. This compound has also been studied for its potential use as an inhibitor of phosphodiesterase-5 (PDE-5), which is an enzyme that plays a crucial role in the regulation of smooth muscle contraction in the human body.
properties
IUPAC Name |
[4-[4-(ethylamino)-6-methylpyrimidin-2-yl]piperazin-1-yl]-(2-methylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N5O/c1-4-20-17-13-15(3)21-19(22-17)24-11-9-23(10-12-24)18(25)16-8-6-5-7-14(16)2/h5-8,13H,4,9-12H2,1-3H3,(H,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZZBQSVPXBKQLA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC(=NC(=C1)C)N2CCN(CC2)C(=O)C3=CC=CC=C3C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[4-(2,6-Dimethylpyrimidin-4-yl)morpholin-2-yl]-thiomorpholin-4-ylmethanone](/img/structure/B2901304.png)
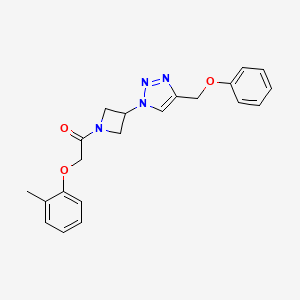
![N-[5-acetyl-2-(piperidin-1-yl)phenyl]prop-2-enamide](/img/structure/B2901314.png)
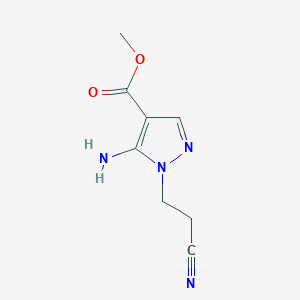

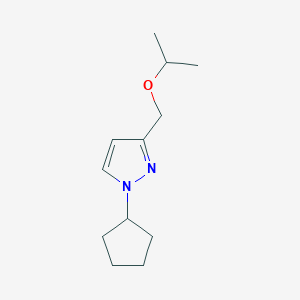
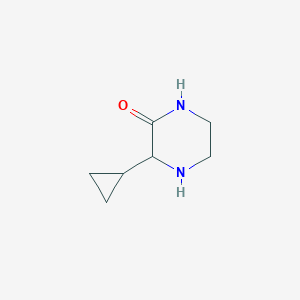
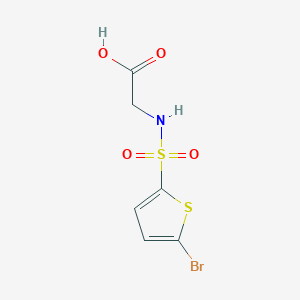
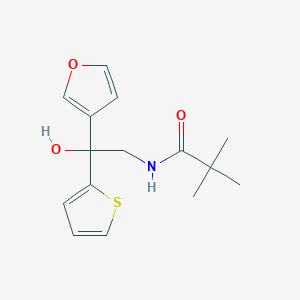
![2-(1,2-benzisoxazol-3-yl)-N'-[(Z)-(4-methylphenyl)methylidene]acetohydrazide](/img/structure/B2901321.png)


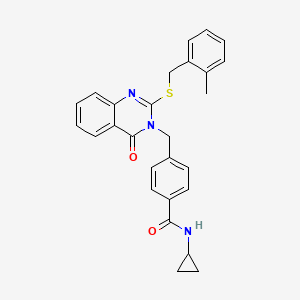
![1-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)-N-isopropylazetidine-3-carboxamide](/img/structure/B2901326.png)